Tenacissoside G

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

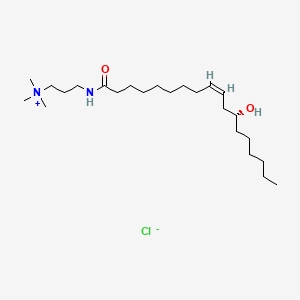

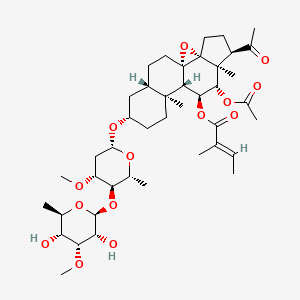

Tenacissoside G is a C21 steroid derived from the stems of Marsdenia tenacissima . It has been found to reverse multidrug resistance in cancer cells exhibiting overexpression of P-glycoprotein .

Molecular Structure Analysis

Tenacissoside G has a molecular formula of C42H64O14 and a molecular weight of 792.95 . It is a C21 steroid .Physical And Chemical Properties Analysis

Tenacissoside G is a solid substance . It has a solubility of ≥ 60 mg/mL in DMSO . Its stability, particularly in solution, has rarely been reported .科学的研究の応用

Traditional Medicine

Tenacissoside G is derived from the plant Marsdenia tenacissima, a traditional Chinese and Dai herbal medicine . The stems and roots of this plant have been widely used for the treatment of asthma, trachitis, tonsillitis, pharyngitis, cystitis, pneumonia, and drug or food poisoning .

Cancer Treatment

Multidrug Resistance Reversal

Tenacissoside G and its derivatives have shown to reverse multidrug resistance in P-glycoprotein (Pgp)-overexpressing multidrug-resistant cancer cells . This provides evidence for the use of this herb in clinics.

Pharmacokinetics

A study has been conducted to determine Tenacissoside G in rat plasma by UPLC-MS/MS and evaluate its pharmacokinetics . The bioavailability of Tenacissoside G was found to be 22.9% .

Anti-angiogenic Activity

Modern pharmacology has demonstrated that the crude extracts and steroids from Marsdenia tenacissima have various in vitro and in vivo pharmacological activities, including anti-angiogenic activity .

Immunomodulation

The crude extracts and steroids from Marsdenia tenacissima, which include Tenacissoside G, have shown immunomodulation activities .

Anti-HIV Activities

The crude extracts and steroids from Marsdenia tenacissima have demonstrated anti-HIV activities .

Quality Control Research

Despite wide clinical application, clinical trials, quality control method, pharmacokinetic and toxicity research on Marsdenia tenacissima were seldom reported and deserved further efforts .

作用機序

Target of Action

Tenacissoside G, also known as Tenacissimoside A, is a C21 steroid derived from the stems of Marsdenia tenacissima . It has been identified to interact with several targets, including P53, JAK-1, and HIF1α . These targets play crucial roles in various cellular processes, such as cell cycle regulation, immune response, and hypoxia response, respectively .

Mode of Action

Tenacissoside G interacts with its targets to exert its therapeutic effects. For instance, it promotes apoptosis, inhibits angiogenesis, and improves immune function through targeting P53, JAK-1, and HIF1α, respectively . The compound’s interaction with these targets leads to changes in their activity, thereby influencing the cellular processes they regulate.

Biochemical Pathways

The compound affects several biochemical pathways. It has been shown to trigger apoptosis in osteosarcoma cells by inhibiting the HIF-1 signaling pathway and modulating PD-1 expression and the PD-1 checkpoint pathway in cancer . Additionally, it has been found to inhibit the proliferation of colorectal cancer cells via the ATM-CHK2-p53 pathway .

Pharmacokinetics

The pharmacokinetic properties of Tenacissoside G have been studied in rats. After oral administration (5 mg/kg), the bioavailability of Tenacissoside G was found to be 22.9% . This suggests that the compound is partially absorbed and metabolized in the body, which could impact its bioavailability and therapeutic effects.

Result of Action

At the molecular level, Tenacissoside G has been shown to significantly inhibit the expression of iNOS, TNF-α, IL-6, MMP-3, MMP-13, and the degradation of collagen-II . At the cellular level, it has been found to suppress the proliferation of colorectal cancer cells and induce cell cycle arrest . It also triggers apoptosis by increasing Bax expression and Caspase-3 activity, and decreasing Bcl-2 expression .

Action Environment

Environmental factors can influence the action of Tenacissoside G. For instance, the presence of calcium has been found to increase the contents of Tenacissoside I, G, and H . This suggests that the compound’s action, efficacy, and stability could be influenced by the calcium concentration in its environment.

特性

IUPAC Name |

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H64O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h11,22-23,25-36,38,45-46H,12-19H2,1-10H3/b20-11+/t22-,23-,25+,26+,27+,28-,29+,30-,31-,32-,33-,34+,35-,36-,38+,39+,40+,41+,42-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDJGUWKOIBIKY-SGFNNURDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)C)C)C(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H64O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tenacissoside G | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

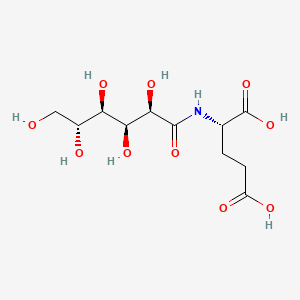

![2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B588906.png)

![(E)-but-2-enedioic acid;[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate](/img/structure/B588919.png)